molecular formula C17H14BrNO B1621165 2-Isoquinolinium-2-yl-1-phenylethan-1-one bromide CAS No. 25131-60-6

2-Isoquinolinium-2-yl-1-phenylethan-1-one bromide

Cat. No.: B1621165
CAS No.: 25131-60-6
M. Wt: 328.2 g/mol
InChI Key: ULPONTPMGPNKNZ-UHFFFAOYSA-M
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Description

2-Isoquinolinium-2-yl-1-phenylethan-1-one bromide is a useful research compound. Its molecular formula is C17H14BrNO and its molecular weight is 328.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >49.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25131-60-6

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

2-isoquinolin-2-ium-2-yl-1-phenylethanone;bromide

InChI

InChI=1S/C17H14NO.BrH/c19-17(15-7-2-1-3-8-15)13-18-11-10-14-6-4-5-9-16(14)12-18;/h1-12H,13H2;1H/q+1;/p-1

InChI Key

ULPONTPMGPNKNZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Br-]

25131-60-6

solubility

49.2 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of phenacyl bromide (20 g) in dry ether (100 ml) was added, with stirring, to a solution of isoquinoline (13 g) in ether (50 L ml). The solution was stirred for 30 minutes, and allowed to stand overnight. The precipitated product was filtered off, washed well with ether, and dried. Yield 26.8 g.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
50 L
Type
solvent
Reaction Step Two

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